2,3,4,5-Tetrafluoronitrobenzene
Overview
Description
2,3,4,5-Tetrafluoronitrobenzene is a polyfluoroarene. Mercuration of this compound has been reported. It reacts with thioureas to afford para substituted diaryl sulphides. The nucleophilic aromatic substitution reactions of this compound with methanol has been reported.
Scientific Research Applications
Chemical Reactions and Mechanisms
2,3,4,5-Tetrafluoronitrobenzene has been studied for its reactions with various bases and nucleophiles. For instance, Gierczyk et al. (2003) investigated its reactions with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in acetonitrile, revealing the formation of ortho- and para-substituted nitro-compounds. The kinetics of these reactions were found to be independent of the substrates, with the rate-determining step being the hydrolysis of one ring of the MTBD molecule (Gierczyk et al., 2003). Similarly, Schroeder et al. (1999) explored its reactions with tetramethylguanidine, leading to the formation of ortho and para substituted isomers (Schroeder et al., 1999).
Structural and Spectroscopic Analysis
The molecular structure of compounds similar to this compound, like 1,2,3,5-tetrafluorobenzene, has been analyzed. Thakur et al. (2010) compared the crystal structures of various polyfluoro-substituted benzenes, highlighting the significance of weak intermolecular interactions in the crystal packing of non-polar compounds (Thakur et al., 2010).
Organometallic Chemistry Applications
Tamborski et al. (1969) described the lithiation of 1,2,3,4-tetrafluorobenzene to yield 2,3,4,5-tetrafluorophenyllithium, a compound closely related to this compound, demonstrating the utility of this organolithium intermediate in synthesis (Tamborski & Soloski, 1969).
Photocatalysis and Electron Transfer
Bloom et al. (2014) discussed the photocatalyzed oxidation of benzylic compounds in the presence of Selectfluor, indicating the formation of intermediate radical cations. This study contributes to understanding the electron transfer processes in reactions involving compounds like this compound (Bloom et al., 2014).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated organic compounds, such as this compound, is critical in pharmaceuticals and other industries. For example, the work of Deng et al. (2016) on the synthesis of 2,4,5-trifluorobromobenzene using a microreactor shows the efficiency and practicality of synthesizing fluorinated intermediates (Deng et al., 2016).
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The primary target of 2,3,4,5-Tetrafluoronitrobenzene is bacterial enzymes in the cell wall . The compound interacts with the active site of these enzymes, which play a crucial role in maintaining the structural integrity of the bacterial cell .
Mode of Action
This compound reacts with the active site of bacterial enzymes to form nitroso-derivatives and other reaction products . This interaction disrupts the normal functioning of the enzymes, leading to a loss of structural integrity in the bacterial cell wall .
Biochemical Pathways
It’s known that the compound’s interaction with bacterial enzymes can disrupt essential biochemical processes, such as cell wall synthesis .
Result of Action
The result of this compound’s action is the disruption of the bacterial cell wall, leading to the death of the bacteria . It is effective against both gram-positive and gram-negative bacteria .
Properties
IUPAC Name |
1,2,3,4-tetrafluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMDVNZEIQDZEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204386 | |
Record name | 2,3,4,5-Tetrafluoronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5580-79-0 | |
Record name | 1,2,3,4-Tetrafluoro-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5580-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrafluoronitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5580-79-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,3,4,5-Tetrafluoronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrafluoronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4,5-TETRAFLUORONITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N9SSF4I6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,4,5-Tetrafluoronitrobenzene react with nucleophiles like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)?
A1: Research indicates that this compound reacts with TBD in acetonitrile, even in the presence of water molecules. This reaction leads to the formation of both ortho and para substituted nitro-compounds. Interestingly, the reaction rate is independent of the specific fluorinated nitrobenzene used (including isomers like 2,3,4,6-tetrafluoronitrobenzene and pentafluoronitrobenzene). This suggests that the rate-determining step is not the initial formation of the Meisenheimer complex between the nitrobenzene and TBD. Instead, the rate-limiting step is believed to be the subsequent hydrolysis of one of the TBD rings. []
Q2: Is this compound susceptible to mercuration reactions?
A2: Yes, studies have shown that this compound can undergo mercuration. This reaction has been investigated alongside the mercuration of other fluorinated benzene derivatives, including 1,2,3,4-tetrafluorobenzene, 1,2,3,5-tetrafluorobenzene, and 2,3,5,6-tetrafluoroanisole. This research explores the reactivity patterns of these compounds and the influence of substituents on the mercuration process. []
Q3: Has this compound been investigated for potential biological activity?
A3: While not extensively studied for pharmaceutical applications, this compound and a series of related fluorinated aromatic compounds have been evaluated for their molluscicidal activity. This research aimed to identify structural features influencing this activity and potentially contribute to the development of more effective and targeted molluscicides. []
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